1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by the presence of a bromophenyl group, an ethyl group, a hydroxy group, a p-tolyl group, and a dihydropyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the bromophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and antiproliferative properties.
Uniqueness
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromophenyl group and a dihydropyrazolyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19BrN2O2 |
---|---|
Molecular Weight |
387.3g/mol |
IUPAC Name |
(4-bromophenyl)-[3-ethyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-17-12-19(24,15-8-4-13(2)5-9-15)22(21-17)18(23)14-6-10-16(20)11-7-14/h4-11,24H,3,12H2,1-2H3 |
InChI Key |
RGTFGGNSTXCLLS-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.